1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazepane ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazepane ring, followed by the introduction of the piperidine moiety through amide bond formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and acids.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazepane and piperidine rings provide a scaffold that can bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxylic acid
- 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-methylamide
Uniqueness: 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of the thiazepane and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specialized applications.
Properties
IUPAC Name |
1-(5-oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c13-11(17)8-1-4-15(5-2-8)12(18)9-7-19-6-3-10(16)14-9/h8-9H,1-7H2,(H2,13,17)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZHSJMHEXXNRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CSCCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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